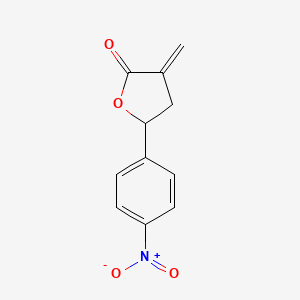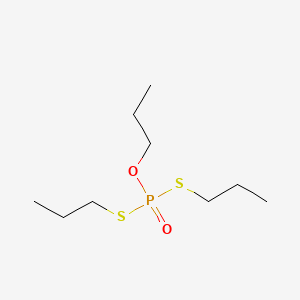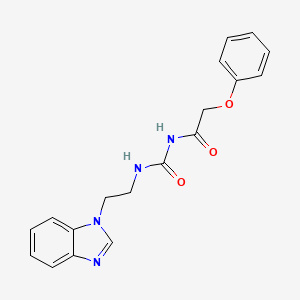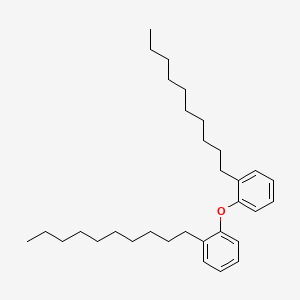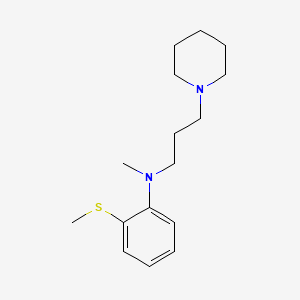
Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)-: is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom The compound is a more complex derivative, featuring a propyl chain substituted with a N-methyl-N-(2-methylthiophenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the N-methyl-N-(2-methylthiophenyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom, converting the N-methyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve polar aprotic solvents and bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its piperidine core is a common motif in many bioactive molecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The thiophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyridine: A similar heterocyclic compound with a nitrogen atom in a six-membered aromatic ring.
Piperazine: A compound with two nitrogen atoms in a six-membered ring.
Uniqueness: Piperidine, 1-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)- is unique due to the presence of the N-methyl-N-(2-methylthiophenyl)amino group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s reactivity and potential as a pharmacophore in drug design.
Propriétés
Numéro CAS |
73790-80-4 |
|---|---|
Formule moléculaire |
C16H26N2S |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
N-methyl-2-methylsulfanyl-N-(3-piperidin-1-ylpropyl)aniline |
InChI |
InChI=1S/C16H26N2S/c1-17(15-9-4-5-10-16(15)19-2)11-8-14-18-12-6-3-7-13-18/h4-5,9-10H,3,6-8,11-14H2,1-2H3 |
Clé InChI |
XSTJZSWXHWOVAA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN1CCCCC1)C2=CC=CC=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



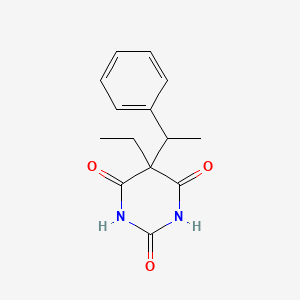
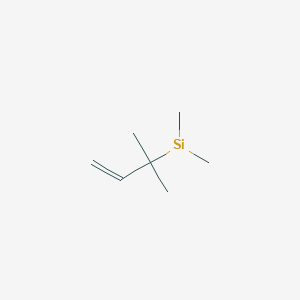
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
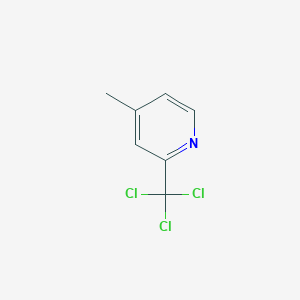
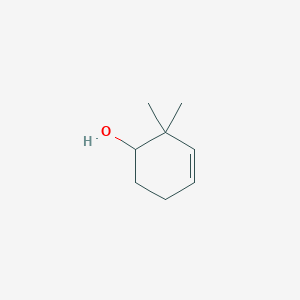
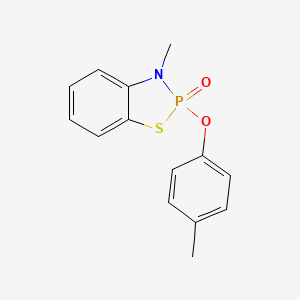
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
